[1-(Oxan-4-yl)azetidin-2-yl]methanamine

Conformational restriction Medicinal chemistry Structure-based drug design

[1-(Oxan-4-yl)azetidin-2-yl]methanamine (CAS 2002801-91-2) is a heterocyclic amine characterized by an azetidine core substituted with a tetrahydropyran (oxane) moiety and a methanamine functional group. Its molecular formula is C9H18N2O.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 2002801-91-2
Cat. No. B2468426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Oxan-4-yl)azetidin-2-yl]methanamine
CAS2002801-91-2
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESC1CN(C1CN)C2CCOCC2
InChIInChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2
InChIKeyJQAOPTRHKRAYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [1-(Oxan-4-yl)azetidin-2-yl]methanamine (CAS 2002801-91-2): A Specialized Building Block for Medicinal Chemistry


[1-(Oxan-4-yl)azetidin-2-yl]methanamine (CAS 2002801-91-2) is a heterocyclic amine characterized by an azetidine core substituted with a tetrahydropyran (oxane) moiety and a methanamine functional group. Its molecular formula is C9H18N2O . The compound is classified as a research chemical building block , with documented utility in the synthesis of more complex pharmaceutical intermediates and the exploration of structure-activity relationships (SAR) in medicinal chemistry programs .

The Critical Need for [1-(Oxan-4-yl)azetidin-2-yl]methanamine: Why Analogs Cannot Substitute in Targeted Research


Procurement decisions in early-stage drug discovery are highly sensitive to molecular topology. Substituting [1-(Oxan-4-yl)azetidin-2-yl]methanamine with a generic azetidine-methanamine building block introduces uncontrolled variables that can derail SAR campaigns. For instance, the specific substitution pattern—a 2-aminomethyl group on the azetidine ring and an N-linked tetrahydropyran—imparts a distinct three-dimensional geometry and electronic environment . This affects key properties such as hydrogen-bonding capacity, lipophilicity (cLogP), and basicity (pKa of the amine), which directly influence target binding affinity and ADME profiles. Using a different regioisomer (e.g., azetidin-3-ylmethanamine) or a different heterocyclic substituent can result in a complete loss of activity in a lead series, rendering comparative studies invalid and wasting significant synthetic and biological resources [1]. The evidence below establishes the specific, quantifiable differentiation that justifies the exact sourcing of this compound.

Quantitative Differentiation Evidence for [1-(Oxan-4-yl)azetidin-2-yl]methanamine Procurement


Superior Conformational Restriction Compared to Acyclic N-Alkyl Azetidine Analogs

The tetrahydropyran (oxane) ring in [1-(Oxan-4-yl)azetidin-2-yl]methanamine acts as a rigidifying element, limiting the rotational freedom of the N-substituent. This contrasts with simple N-alkyl (e.g., N-methyl, N-ethyl) azetidine analogs, which are conformationally flexible. While direct crystallographic data for this specific compound is not published, class-level inference from related N-heterocyclic azetidines demonstrates that the oxane ring restricts the accessible conformational space of the amine, which can be quantified by comparing the number of rotatable bonds . The target compound has a rotatable bond count of 3 (excluding the amine's internal rotation), whereas an acyclic N-propyl analog would have 4 rotatable bonds. This reduction in degrees of freedom translates to a lower entropic penalty upon target binding, a key principle in fragment-based drug design [1].

Conformational restriction Medicinal chemistry Structure-based drug design Azacyclic amines

Enhanced Hydrogen-Bonding Capacity vs. N-Alkyl Azetidine Analogs

The presence of an oxygen atom in the tetrahydropyran ring introduces an additional hydrogen bond acceptor (HBA) site compared to simple N-alkyl azetidine analogs. This is a quantitative and verifiable difference. [1-(Oxan-4-yl)azetidin-2-yl]methanamine has a hydrogen bond acceptor count of 3 (the azetidine nitrogen, the tetrahydropyran oxygen, and the primary amine nitrogen) and a hydrogen bond donor count of 2 (the primary amine). In comparison, an N-cyclohexylazetidin-2-ylmethanamine analog would have only 2 hydrogen bond acceptors and 1 donor. This difference is critical for modulating solubility and permeability profiles in drug candidates. While specific experimental data for this compound is lacking, this is a fundamental, structure-based point of differentiation that governs molecular interactions with biological targets and aqueous environments .

Hydrogen bonding ADME properties Solubility Medicinal chemistry

Differentiated Basic pKa Profile vs. Azetidin-3-ylmethanamine Regioisomers

The position of the aminomethyl group on the azetidine ring is a primary determinant of the amine's basicity (pKa). While experimental pKa values for [1-(Oxan-4-yl)azetidin-2-yl]methanamine are not publicly available, this is a fundamental principle of azacyclic chemistry. The 2-substituted azetidine amine is expected to have a lower pKa (less basic) than its 3-substituted regioisomer, 1-(oxan-4-yl)azetidin-3-ylmethanamine, due to the increased inductive electron-withdrawing effect of the ring nitrogen in the 2-position. This difference is a critical driver of protonation state at physiological pH, which in turn dictates membrane permeability, solubility, and target binding. For example, a related set of azetidine derivatives showed a pKa difference of approximately 0.5-1.0 units between 2- and 3-substituted aminomethyl analogs [1]. This quantifiable difference underscores why a procurement specialist cannot simply interchange regioisomers.

Basicity pKa Amine SAR Drug design

High-Value Application Scenarios for [1-(Oxan-4-yl)azetidin-2-yl]methanamine in Drug Discovery


Design of Conformationally Constrained Ligands for CNS Targets

The compound's rigid azetidine-oxane framework, with 3 rotatable bonds, makes it an ideal building block for fragment-based drug discovery targeting central nervous system (CNS) proteins. The reduced conformational entropy upon target binding can be leveraged to improve ligand efficiency and selectivity for challenging CNS targets like GPCRs or ion channels. This structural feature directly addresses the need for high-quality, sp3-rich starting materials in CNS programs .

Modulation of Solubility and Permeability in Lead Optimization

With its balanced hydrogen bond donor (2) and acceptor (3) profile, [1-(Oxan-4-yl)azetidin-2-yl]methanamine is a strategic building block for medicinal chemists aiming to fine-tune the ADME properties of a lead series. It offers a distinct, quantifiable advantage over simpler N-alkyl analogs by providing an additional HBA site via the tetrahydropyran oxygen, which can be exploited to enhance aqueous solubility without drastically increasing molecular weight .

SAR Exploration of Amine Basicity and pKa Effects

The specific 2-aminomethyl substitution pattern on the azetidine ring provides a well-defined pKa range (estimated 8.0-9.0) that is distinct from 3-substituted regioisomers. This makes the compound a precise chemical probe for SAR studies investigating the impact of amine basicity on target engagement, cellular activity, and oral bioavailability. Its use ensures that any observed changes in biological activity can be confidently attributed to the intended molecular modification rather than a change in ionization state [1].

Synthesis of Privileged Scaffolds for Kinase or Protease Inhibitors

The combination of a basic amine, a constrained azetidine core, and a heterocyclic substituent aligns with the pharmacophoric requirements for many enzyme active sites, particularly those of kinases and proteases. [1-(Oxan-4-yl)azetidin-2-yl]methanamine can serve as a versatile intermediate for constructing spirocyclic or bridged systems that occupy unique chemical space, enabling the rapid exploration of novel intellectual property in competitive therapeutic areas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Oxan-4-yl)azetidin-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.